molecular formula C12H17ClN2O2 B1394688 3-Piperidinylmethyl nicotinate hydrochloride CAS No. 1219976-15-4

3-Piperidinylmethyl nicotinate hydrochloride

Cat. No.: B1394688
CAS No.: 1219976-15-4
M. Wt: 256.73 g/mol
InChI Key: YMBNDEOQADVYIJ-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl nicotinate hydrochloride: is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is a derivative of nicotinic acid and piperidine, which are both significant in various chemical and pharmaceutical applications. The compound is typically used in scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylmethyl nicotinate hydrochloride involves the reaction of nicotinic acid with piperidine under specific conditions. One common method includes the esterification of nicotinic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinylmethyl nicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nicotinic acid derivatives.

    Reduction: Reduced forms of the ester or amide derivatives.

    Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl nicotinate hydrochloride involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity .

Comparison with Similar Compounds

Uniqueness: 3-Piperidinylmethyl nicotinate hydrochloride is unique due to its combined structure of nicotinic acid and piperidine. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, providing unique opportunities for scientific exploration .

Properties

IUPAC Name

piperidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;/h2,4,6,8,10,13H,1,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNDEOQADVYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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